Acetamide derivatives have been applied in various fields, primarily in medicine and pharmaceuticals. The anti-inflammatory properties of N-(2-hydroxy phenyl) acetamide make it a candidate for treating conditions like arthritis1. The electronic properties and interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids suggest its potential in drug design and solvation studies2. The anticonvulsant activities of certain acetamides could lead to the development of new treatments for epilepsy3. The antiplasmodial activity of N-(3-Trifluoroacetyl-indol-7-yl) acetamides indicates their potential as antimalarial agents4. Furthermore, the anticancer activities of acetamides, as demonstrated by molecular docking analyses, highlight their potential in cancer therapy5. Additionally, the study of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] as an electrophilic fluorinating agent shows the chemical applications of acetamide derivatives in synthetic chemistry6.
The synthesis of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide can be achieved through various methods, typically involving the reaction of 4-(trifluoromethoxy)aniline with cyanoacetic acid or its derivatives.
The molecular structure of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide consists of a phenyl ring substituted with a trifluoromethoxy group and a cyano group, linked to an acetamide moiety.
Crystallographic studies provide insights into bond lengths and angles, which are essential for understanding the compound's reactivity and interactions with biological targets. For instance, typical bond lengths for related compounds are around for C—N bonds .
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide can participate in various chemical reactions, including:
These reactions are crucial for developing derivatives that may enhance biological activity or alter pharmacokinetic properties.
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is primarily investigated for its role as an inhibitor of dihydroorotate dehydrogenase.
This mechanism underlies its potential therapeutic applications in treating autoimmune diseases and certain cancers.
The physical and chemical properties of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Appearance | White to light yellow powder |
Melting Point | 194 °C to 198 °C |
Solubility | Soluble in organic solvents |
Purity | >98% (GC analysis) |
Hazard Statements | H302 + H312 + H332 (harmful if swallowed or inhaled) |
These properties indicate that while the compound is relatively stable, it requires careful handling due to its potential toxicity .
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide has several scientific applications:
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is a synthetically engineered organofluorine compound with the systematic IUPAC name N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide. Its molecular formula is C₁₀H₇F₃N₂O₂, corresponding to a molecular weight of 244.17 g/mol [3] [8]. The structure integrates three distinct functional groups:
The canonical SMILES representation is CC(=O)NC₁=C(C=C(C=C₁)C#N)OC(F)(F)F, which precisely encodes atomic connectivity and functional group orientation. The InChIKey identifier RHBNAXXJVYFEEA-UHFFFAOYSA-N provides a standardized digital fingerprint for database searches [8]. This configuration creates a sterically constrained arrangement where the bulky -OCF₃ group adjacent to the acetamide nitrogen influences planarity and electronic distribution.
Table 1: Structural Descriptors of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
Property | Value |
---|---|
IUPAC Name | N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide |
Molecular Formula | C₁₀H₇F₃N₂O₂ |
Molecular Weight | 244.17 g/mol |
CAS Registry Number | 175278-19-0 |
MDL Number | MFCD00204174 |
Key Substituents | ortho-Trifluoromethoxy, para-cyano |
Comparative analysis with analogous compounds reveals distinct structural features. Unlike N-[4-(trifluoromethyl)phenyl]acetamide derivatives (e.g., CID 3823803), this molecule contains an oxygen-bridged trifluoromethyl group (-OCF₃) rather than directly bonded -CF₃, enhancing its polarity and metabolic stability [1] [6] [9]. The para-cyano group differentiates it from 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide (CID 1223679), where the cyano group is part of the acetamide sidechain rather than a ring substituent [4].
The compound emerged during the 1990–2000s innovation surge in ortho-substituted anilides, driven by advances in trifluoromethoxylation techniques. Early synthetic routes to aryl trifluoromethyl ethers faced challenges due to the instability of trifluoromethoxy intermediates and limited reagent compatibility. The development of silver-mediated trifluoromethoxylation in the late 1980s enabled reliable C–O bond formation, later refined using hypervalent iodine reagents [5] [8].
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide exemplifies strategic molecular design leveraging fluorine’s electronic effects. The -OCF₃ group, with its strong electron-withdrawing nature (σₘ = 0.42, σₚ = 0.35), synergizes with the para-cyano group (σₘ = 0.56, σₚ = 0.66) to create an electron-deficient aromatic system. This polarization enhances hydrogen-bonding capability at the acetamide carbonyl while increasing resistance to oxidative metabolism [8] [3].
Table 2: Key Developments in Trifluoromethoxy-Containing Acetamide Synthesis
Timeframe | Innovation | Impact on Target Compound |
---|---|---|
Pre-1990 | Halogen exchange routes for -OCF₃ | Low-yielding, limited substrate scope |
1990–2000 | Catalytic trifluoromethylation of phenols | Enabled efficient access to precursor phenols |
Post-2000 | CDI-mediated acetamide coupling | High-purity synthesis under mild conditions |
Synthetic protocols evolved significantly, with modern routes employing carbodiimide-mediated coupling. As documented in analogous acetamide syntheses (e.g., Scheme 1 in [5]), 4-cyano-2-(trifluoromethoxy)aniline reacts with acetyl donors like acetic anhydride or acetyl chloride under basic conditions. Alternatively, N,N'-carbonyldiimidazole (CDI) activation permits solvent-based reactions in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP), yielding >95% purity after recrystallization [5] [8]. This methodology represents a departure from classical acid chloride approaches, minimizing side reactions in polyfunctionalized substrates.
Within the acetamide family, this compound occupies a specialized niche defined by its dual electron-withdrawing groups and meta-substitution pattern. Its classification intersects three subcategories:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1